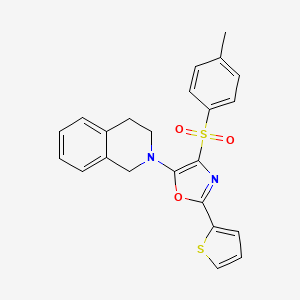

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole

Description

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-16-8-10-19(11-9-16)30(26,27)22-23(28-21(24-22)20-7-4-14-29-20)25-13-12-17-5-2-3-6-18(17)15-25/h2-11,14H,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVVWJPGQDQMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroisoquinoline moiety linked to a thiophene ring and a tosyloxazole group. The presence of these functional groups suggests potential interactions with various biological targets.

- Molecular Formula : C₁₈H₁₆N₂O₃S

- Molecular Weight : 344.39 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. Research indicates that the dihydroisoquinoline structure enhances the interaction with microbial targets, potentially inhibiting their growth.

- Anti-inflammatory Effects : The thiophene ring is known for its anti-inflammatory properties. Studies suggest that compounds containing thiophene can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. The specific arrangement of the substituents in this compound may enhance its selectivity and potency against tumor cells.

Case Studies and Research Findings

A review of recent literature reveals several important findings regarding the biological activity of related compounds:

- Antifungal Activity : In a study assessing various isoquinoline derivatives, compounds similar to this compound exhibited antifungal activity against species such as Candida albicans and Aspergillus niger. In vitro tests showed inhibition rates exceeding 75% at concentrations as low as 50 μg/mL .

- Cytotoxicity Against Cancer Cells : A study published in Nature Reviews Cancer highlighted that isoquinoline derivatives showed promising cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values for these compounds were reported between 10 to 20 µM, indicating significant potential for further development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sanguinarine | Isoquinoline scaffold | Antimicrobial, Antitumor |

| Chelerythrine | Dihydroisoquinoline | Antifungal, Cytotoxic |

| Thienopyridine | Thiophene with pyridine | Antiplatelet, Anticancer |

This comparative analysis demonstrates that while many compounds exhibit similar activities, the unique combination of structural elements in this compound may confer distinct advantages in selectivity and efficacy against specific biological targets.

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research has indicated that compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole exhibit anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression.

2. Neuroprotective Effects

The isoquinoline structure is known for its neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Research suggests that such compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease . In particular, the inhibition of beta-secretase (BACE1) has been highlighted as a therapeutic target for Alzheimer's, with related compounds showing promising results in reducing amyloid-beta plaque formation .

3. Antimicrobial Activity

The thiophene component contributes to the antimicrobial properties of the compound. Studies have demonstrated that thiophene derivatives possess activity against a range of bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents in response to rising antibiotic resistance .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key synthetic strategies include:

- Condensation Reactions: To form the isoquinoline structure.

- Cyclization Techniques: To introduce the thiophene ring.

- Tosylation: To enhance solubility and stability.

These synthetic pathways can be optimized to improve yield and purity, which are crucial for subsequent biological evaluations.

Case Studies

Case Study 1: BACE1 Inhibition

A study focused on the design and synthesis of thiophene dihydroisoquinolins as BACE1 inhibitors demonstrated that modifications to the isoquinoline core significantly enhanced inhibitory potency. The lead compound showed an IC50 value in the low nanomolar range, indicating strong potential for Alzheimer's treatment .

Case Study 2: Anticancer Activity

Another investigation evaluated various derivatives of isoquinoline against breast cancer cell lines. The results indicated that specific substitutions on the thiophene ring improved cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for further development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyloxazole Ring

The 4-tosyloxazole group is highly reactive toward nucleophilic substitution due to the electron-withdrawing tosyl (-OTs) group. In structurally related oxazole derivatives, displacement of the tosyl group occurs under mild conditions:

The tosyl group’s leaving ability is enhanced in polar aprotic solvents (e.g., DMF), facilitating SN2 mechanisms .

Oxidation of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline component can undergo oxidation to form aromatic isoquinoline derivatives. Microwave-assisted oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane achieves full dehydrogenation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | DCM, MW, 80°C, 20min | Isoquinoline analog | 95% | |

| MnO₂ | Toluene, reflux, 6h | Partial oxidation to dihydroisoquinoline-N-oxide | 60% |

Oxidation kinetics depend on steric hindrance from the thiophene and oxazole substituents .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position. Bromination and nitration proceed regioselectively:

The oxazole and dihydroisoquinoline groups slightly deactivate the thiophene ring, necessitating strong electrophiles .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles:

| Cycloaddition Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl nitrile oxide | Toluene, 110°C, 8h | Isoxazolo-oxazole fused system | 63% | |

| Benzyl azide | CuI, DMF, 80°C, 12h | Triazolo-oxazole derivative | 58% |

Steric bulk from the dihydroisoquinoline group reduces reaction rates .

Reductive Functionalization

Catalytic hydrogenation selectively reduces the dihydroisoquinoline’s C=N bond without affecting the thiophene or oxazole rings:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, rt, 4h | Tetrahydroisoquinoline analog | 90% | |

| NaBH₄ | MeOH, 0°C, 1h | Partial reduction to amine | 45% |

Thermal Rearrangements

Heating the compound in DMSO at 120°C induces a Cornforth-type rearrangement, migrating the tosyl group to the oxazole’s 5-position:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| DMSO, 120°C, 24h | 5-Tosyl-2-(thiophen-2-yl)oxazole | 70% |

Key Research Findings:

-

Regioselectivity : The thiophene ring directs electrophiles to the 5-position, while the oxazole’s tosyl group governs nucleophilic substitution .

-

Steric Effects : Bulky dihydroisoquinoline substituents slow cycloaddition kinetics but stabilize oxidation intermediates .

-

Synthetic Utility : Functionalization at the tosyloxazole position enables rapid diversification for drug discovery .

Comparison with Similar Compounds

Thiazole vs. Oxazole Derivatives

Compounds 4 and 5 from and are thiazole derivatives with fluorophenyl and chlorophenyl substituents. Key comparisons include:

- Core Heterocycle : The oxazole ring in the target compound vs. thiazole in compounds 4/3. Thiazoles contain a sulfur atom, which may enhance π-stacking interactions compared to the oxygen in oxazoles. This difference could lead to variations in crystal packing and solubility .

- Substituent Effects: The target compound’s tosyl group is bulkier than the halogenated aryl groups in compounds 4/4. Tosyl groups are known to stabilize crystal lattices through van der Waals interactions, whereas halogens (Cl/F) participate in halogen bonding, influencing packing motifs .

Crystallographic and Conformational Analysis

Molecular Conformation

Compounds 4 and 5 exhibit near-planar conformations with one fluorophenyl group perpendicular to the core, a feature likely shared with the target compound due to steric hindrance from the tosyl group. However, the dihydroisoquinoline moiety in the target compound may introduce additional torsional strain, affecting planarity .

Crystal Packing

- Isostructurality: Compounds 4 and 5 are isostructural (triclinic, P 1 symmetry) with two independent molecules per asymmetric unit.

- Hydrogen Bonding : highlights the role of hydrogen bonding in crystal design. The tosyl group’s sulfonyl oxygen could act as a hydrogen bond acceptor, unlike the halogenated aryl groups in 4/5, which rely on weaker C–H···X interactions .

Functional Group Impact on Properties

Methodological Insights

- Crystallography Tools : The structural characterization of analogous compounds (e.g., 4/5) relied on SHELX for refinement and Mercury for visualization, suggesting similar protocols for the target compound .

- Atropoisomerism : The sodium salt in exists as atropoisomers due to restricted rotation, a feature the target compound may share if steric hindrance from the tosyl group is significant .

Q & A

Q. What are the established synthetic routes for 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole, and how is its structure confirmed?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituted dihydroisoquinoline derivatives can react with tosyloxazole precursors under reflux conditions in solvents like dichloromethane or acetonitrile. Key steps include:

Q. Which computational methods are recommended for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use Glide (Schrödinger) for rigid-receptor docking. Glide employs systematic conformational searches and OPLS-AA force fields, achieving <1 Å pose accuracy in ~50% of cases .

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy, particularly for solvation or charge distribution analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up, and what factors contribute to variability?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with alternatives like THF to reduce side reactions. shows yields <40%, suggesting solvent choice impacts steric hindrance .

- Catalytic Additives : Introduce Pd-based catalysts (e.g., Pd(PPh)) for coupling steps, as seen in microwave-assisted Suzuki reactions (e.g., ).

- Temperature Control : Use microwave irradiation (e.g., 90°C) to enhance reaction efficiency and reduce decomposition .

Q. How to resolve discrepancies between computational docking predictions and experimental binding assays?

Methodological Answer:

- Refinement Protocols : After initial Glide docking, apply Monte Carlo sampling to account for torsional flexibility in ligand-protein interactions .

- Solvent Effects : Integrate the Polarizable Continuum Model (PCM) to simulate anisotropic dielectric environments (e.g., ionic solutions or lipid membranes), which improves agreement with experimental IC values .

- Validation : Cross-check with experimental crystallography (e.g., SHELX-refined structures) to identify steric clashes or hydrogen-bond mismatches .

Q. What strategies enhance selectivity of derivatives toward sigma-2 receptors or other targets?

Methodological Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 7-position of dihydroisoquinoline to mimic sigma-2 ligands (e.g., ’s inhibitors with IC ~43.8–68.6 nM) .

- Scaffold Hybridization : Fuse γ-butyrolactone moieties (as in ) to improve membrane permeability.

- Pharmacophore Modeling : Use GlideScore 2.5 to penalize solvent-exposed charged groups, prioritizing hydrophobic interactions .

Q. What challenges arise in crystallographic characterization, and how are they addressed?

Methodological Answer:

- Crystal Growth : Use slow evaporation in DMSO/EtOH mixtures to stabilize the oxazole-thiophene framework.

- Data Collection : Employ SHELXL for high-resolution refinement, particularly for twinned crystals or low-symmetry space groups. SHELXPRO interfaces can resolve phase problems in macromolecular complexes .

- Thermal Motion Mitigation : Collect data at 100 K with cryoprotectants (e.g., glycerol) to reduce disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.